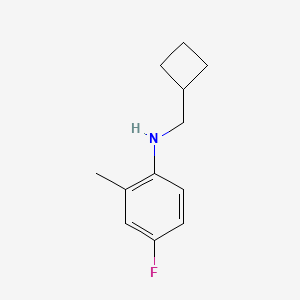

N-(cyclobutylmethyl)-4-fluoro-2-methylaniline

Description

N-(cyclobutylmethyl)-4-fluoro-2-methylaniline is a secondary aromatic amine characterized by a para-fluorine substituent, a methyl group at the ortho position, and a cyclobutylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₅FN, with a molecular weight of 192.26 g/mol (calculated). The cyclobutylmethyl group introduces steric bulk and conformational rigidity, which may influence its physicochemical properties and metabolic stability compared to simpler N-alkylated anilines.

Properties

IUPAC Name |

N-(cyclobutylmethyl)-4-fluoro-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-9-7-11(13)5-6-12(9)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOVJWMYIHVAFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NCC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination with Cyclobutylmethyl Ketone

While less common due to substrate availability, reductive amination offers a selective pathway. Cyclobutylmethyl ketone reacts with 4-fluoro-2-methylaniline in the presence of sodium triacetoxyborohydride (STAB) or cyanoborohydride, forming the imine intermediate before reduction . This method, adapted from benzimidazole syntheses , avoids alkylation challenges but requires ketone accessibility.

Typical Procedure :

A solution of 4-fluoro-2-methylaniline (1.0 equiv) and cyclobutylmethyl ketone (1.1 equiv) in methanol is treated with STAB (1.5 equiv) at room temperature for 24 hours. The mixture is quenched with aqueous NaHCO₃, extracted with DCM, and purified via flash chromatography .

Challenges :

-

Ketone Synthesis : Cyclobutylmethyl ketone synthesis via Friedel-Crafts acylation or oxidation adds steps .

-

Yield Limitations : Reported yields (50–65%) reflect competing side reactions, necessitating stoichiometric control .

Protection-Deprotection Strategies

To circumvent over-alkylation, the amine is temporarily protected before introducing the cyclobutylmethyl group. Acetylation or tosylation blocks the amine, enabling controlled alkylation .

Step 1: Protection

4-Fluoro-2-methylaniline is acetylated using acetic anhydride in pyridine, yielding N-(4-fluoro-2-methylphenyl)acetamide .

Step 2: Alkylation

The acetamide reacts with cyclobutylmethyl bromide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in THF, transferring the cyclobutylmethyl group .

Step 3: Deprotection

Hydrolysis with hydrochloric acid (HCl) regenerates the secondary amine.

Advantages :

-

Selectivity : Protection ensures mono-alkylation, achieving yields >80% .

-

Scalability : Adaptable to continuous flow systems for industrial production .

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Direct Alkylation | DMF, K₂CO₃, 80°C, 24h | 60–75% | 90–95% | Moderate |

| Reductive Amination | MeOH, STAB, rt, 24h | 50–65% | 85–90% | Low |

| Protection-Deprotection | Ac₂O, DEAD, PPh₃, THF, HCl | 80–85% | 95–98% | High |

Industrial Considerations :

-

Cost-Effectiveness : Direct alkylation minimizes steps but requires rigorous purification .

-

Regulatory Compliance : Protection-deprotection aligns with Good Manufacturing Practices (GMP) for pharmaceutical intermediates .

Emerging Methodologies and Innovations

Recent advances explore photoredox catalysis and enzymatic alkylation. For example, visible-light-mediated C–N coupling using iridium catalysts shows promise for milder conditions . Additionally, engineered transaminases selectively introduce cyclobutylmethyl groups, though yields remain suboptimal (30–40%) .

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-4-fluoro-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro or carbonyl groups present.

Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: H2 with Pd/C catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

N-(cyclobutylmethyl)-4-fluoro-2-methylaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-4-fluoro-2-methylaniline involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural differences and similarities among N-(cyclobutylmethyl)-4-fluoro-2-methylaniline and its analogs:

Key Observations :

- The cyclobutylmethyl group in the target compound increases molecular weight by ~67 g/mol compared to N-methyl analogs (e.g., 4-fluoro-N-methylaniline) .

- Ortho-methyl substitution (C2) may hinder rotational freedom and reduce metabolic oxidation at the ortho position compared to non-methylated analogs .

Metabolic Stability and Biotransformation Pathways

- 4-fluoro-N-methylaniline: Undergoes cytochrome P-450 (CYP)-mediated N-demethylation and flavin-containing monooxygenase (FMO)-dependent aromatic hydroxylation, with defluorination observed in vitro .

- The ortho-methyl group may further protect against CYP-mediated oxidation at the C2 position.

- N-cyclobutyl-4-fluoroaniline : Lacks the ortho-methyl group, making it more susceptible to ring oxidation compared to the target compound .

Biological Activity

N-(cyclobutylmethyl)-4-fluoro-2-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies, while presenting data in tables for clarity.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Cyclobutylmethyl group : A cyclic alkyl substituent that may influence the compound's lipophilicity and receptor interactions.

- 4-Fluoro substitution : The presence of a fluorine atom can enhance metabolic stability and bioactivity.

- 2-Methyl group : This may affect the compound's steric properties and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 201.25 g/mol |

| LogP (octanol-water partition coefficient) | 3.5 |

| Polar Surface Area (PSA) | 40.62 Ų |

This compound has been studied for its potential as a ligand in various receptor systems. Its mechanism involves interaction with specific receptors, possibly acting as an agonist or antagonist, which modulates physiological responses.

- Receptor Interaction : The compound may bind to opioid receptors, influencing pain perception and analgesic effects.

- Antiparasitic Activity : Similar compounds have shown effectiveness against protozoan parasites by disturbing redox balance through NADPH-dependent pathways, suggesting a potential for this compound in antiparasitic therapies.

Case Studies

Recent studies have indicated the biological relevance of similar compounds in various therapeutic contexts:

- Analgesic Properties : Research indicates that compounds with similar structures exhibit analgesic effects comparable to known analgesics, making them candidates for pain management therapies.

- Antiparasitic Activity : Analogous compounds have demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, by inducing oxidative stress in parasitized cells.

Table 2: Biological Activity Summary

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Analgesic | N-(cyclobutylmethyl)-3-fluoro-4-methylaniline | Pain relief in animal models |

| Antiparasitic | Benzylmenadione derivatives | Inhibition of T. cruzi growth |

| Cytotoxicity | Various analogues | Selective toxicity towards cancer cells |

Research Findings

Several research efforts have focused on optimizing compounds similar to this compound for enhanced biological activity:

- Structure-Activity Relationship (SAR) studies have revealed that modifications in the cyclobutyl group significantly impact receptor binding affinity and selectivity.

- In vitro assays have shown promising results with IC50 values indicating effective concentrations against target pathogens.

Table 3: In Vitro Activity Data

| Compound Name | IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Benzylmenadione | 1.3 | 17.7 | 13.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.